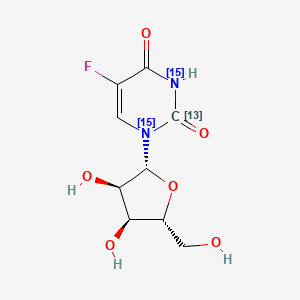
5-Fluorouridine-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorouridine-13C,15N2 is a labeled nucleoside analog used in various scientific research applications. It is a derivative of 5-fluorouridine, where the carbon and nitrogen atoms are isotopically labeled with 13C and 15N, respectively. This compound is particularly useful in studies involving nucleic acid metabolism and drug development due to its ability to be traced in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorouridine-13C,15N2 typically involves the incorporation of isotopically labeled precursors into the nucleoside structure. One common method includes the use of labeled uracil and ribose derivatives, which are then subjected to fluorination reactions to introduce the fluorine atom at the 5-position of the uracil ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluorouridine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: Conversion to 5-fluorouracil derivatives.
Reduction: Formation of dihydrofluorouridine.
Substitution: Replacement of the fluorine atom with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Requires nucleophilic reagents such as ammonia or amines.
Major Products
The major products formed from these reactions include various fluorinated pyrimidine derivatives, which are useful in further biochemical studies and drug development .
Applications De Recherche Scientifique
5-Fluorouridine-13C,15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nucleic acid synthesis studies.
Biology: Helps in understanding RNA metabolism and function.
Medicine: Investigated for its potential in cancer treatment due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Mécanisme D'action
5-Fluorouridine-13C,15N2 exerts its effects by incorporating into RNA and disrupting normal nucleic acid metabolism. It targets enzymes such as uridine phosphorylase, which is involved in the pyrimidine salvage pathway. This incorporation leads to the inhibition of RNA synthesis and function, ultimately causing cell death in rapidly dividing cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent.
5-Fluorodeoxyuridine: Another nucleoside analog with similar applications.
5-Fluorocytidine: Used in similar biochemical studies.
Uniqueness
5-Fluorouridine-13C,15N2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in biological systems. This makes it particularly valuable in research settings where detailed metabolic studies are required.
Propriétés
Formule moléculaire |
C9H11FN2O6 |
|---|---|
Poids moléculaire |
265.17 g/mol |
Nom IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1/i9+1,11+1,12+1 |
Clé InChI |
FHIDNBAQOFJWCA-HDAKMRPISA-N |
SMILES isomérique |
C1=C(C(=O)[15NH][13C](=O)[15N]1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


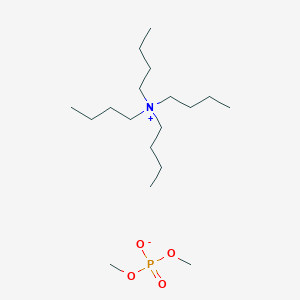
![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)

![cis-4-[2-(1,3-Dioxolan-2-yl)ethenyl]-N,N-diethylbenzenamine](/img/structure/B13840246.png)
![1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea](/img/structure/B13840248.png)
![(3R,6S)-2-methyl-6-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13840249.png)
![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)
![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
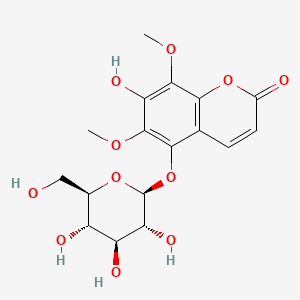


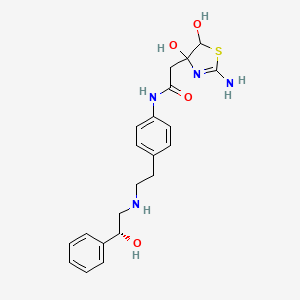
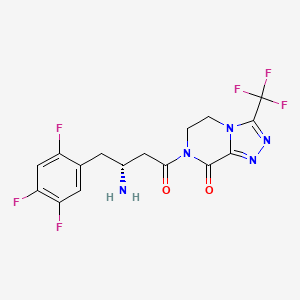
![tert-butyl 3-[4-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13840291.png)
